molecular formula C15H24BNO2 B11853614 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

Cat. No.: B11853614
M. Wt: 261.17 g/mol
InChI Key: IXCJTQFMYWKKIJ-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is an organic compound that features a boronic ester group attached to an aniline derivative. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine typically involves the borylation of an appropriate aniline derivative. One common method is the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine lies in its combination of a boronic ester and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules with high precision .

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine

InChI

InChI=1S/C15H24BNO2/c1-13(2,17)11-7-9-12(10-8-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3

InChI Key

IXCJTQFMYWKKIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)N

Origin of Product

United States

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